

# Application Notes: Monitoring LRRK2 Kinase Activity via Western Blotting of pS935-LRRK2

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a critical enzyme implicated in the pathogenesis of Parkinson's disease. The phosphorylation of LRRK2 at serine 935 (pS935) is a widely used biomarker for assessing the activity of LRRK2 kinase inhibitors in a cellular context. Treatment with a LRRK2 kinase inhibitor is expected to decrease the level of pS935-LRRK2. This document provides a detailed protocol for the detection of pS935-LRRK2 by Western blot following treatment with a LRRK2 kinase inhibitor.

Important Note on **DS21360717**: Initial investigations indicate that the compound **DS21360717** is a potent inhibitor of FER tyrosine kinase and is not reported to be an inhibitor of LRRK2[1]. Therefore, the following protocol is a general guideline for use with a confirmed LRRK2 kinase inhibitor and is not specific to **DS21360717**. Researchers should validate the activity of their chosen inhibitor against LRRK2 prior to conducting this protocol.

## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of LRRK2 phosphorylation and the experimental workflow for the Western blot protocol.



#### LRRK2 Phosphorylation Signaling Pathway



Click to download full resolution via product page

Caption: LRRK2 phosphorylation at S935 and its inhibition.





Click to download full resolution via product page

Caption: Step-by-step workflow for Western blot analysis.



## **Experimental Protocols**Cell Culture and Treatment

- Cell Seeding: Plate a suitable cell line (e.g., HEK293T or SH-SY5Y, which endogenously
  express LRRK2) in 6-well plates at a density that will result in 70-80% confluency on the day
  of treatment.
- Compound Preparation: Prepare a stock solution of your chosen LRRK2 kinase inhibitor in DMSO. Further dilute the inhibitor in cell culture medium to the desired final concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).
- Treatment: Aspirate the old medium from the cells and replace it with the medium containing the LRRK2 inhibitor or vehicle control. Incubate the cells for a predetermined time (e.g., 1-2 hours), which should be optimized for the specific inhibitor.

#### **Cell Lysis and Protein Quantification**

- Washing: After treatment, place the 6-well plates on ice and wash the cells twice with icecold phosphate-buffered saline (PBS).
- $\bullet$  Lysis: Add 100-200  $\mu$ L of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
- Scraping and Collection: Scrape the cells from the plate and transfer the lysate to a prechilled microcentrifuge tube.
- Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

### **Western Blotting**



- Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X and boil at 95-100°C for 5 minutes.
- SDS-PAGE: Load 20-30 μg of protein per lane onto a 4-12% Bis-Tris SDS-PAGE gel. Include a protein ladder to determine molecular weights. Run the gel according to the manufacturer's recommendations.
- Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
- Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody against pS935-LRRK2, diluted in the blocking buffer, overnight at 4°C with gentle agitation. A primary antibody for total LRRK2 and a loading control (e.g., GAPDH or β-actin) should be used on separate blots or after stripping the initial blot.
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
- Final Washes: Wash the membrane three times for 10 minutes each with TBST.
- Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.
- Imaging: Visualize the protein bands using a chemiluminescence imaging system.

#### **Data Analysis**

 Densitometry: Quantify the band intensities for pS935-LRRK2, total LRRK2, and the loading control using image analysis software (e.g., ImageJ).



- Normalization: Normalize the pS935-LRRK2 signal to the total LRRK2 signal for each sample. Further normalization to the loading control can also be performed.
- Data Presentation: Express the normalized pS935-LRRK2 levels as a percentage of the vehicle-treated control.

#### **Data Presentation**

The following tables provide a template for organizing quantitative data related to this protocol.

Table 1: Reagent Concentrations and Incubation Times

| Reagent/Step                | Concentration/Time | Notes                           |  |
|-----------------------------|--------------------|---------------------------------|--|
| LRRK2 Inhibitor             | User-determined    | Optimize based on IC50          |  |
| Treatment Time              | 1-2 hours          | Optimize for specific inhibitor |  |
| Protein Loading             | 20-30 μg           |                                 |  |
| Primary Antibody Dilution   | Varies by Ab       | e.g., 1:1000                    |  |
| Secondary Antibody Dilution | Varies by Ab       | e.g., 1:5000                    |  |
| Blocking Time               | 1 hour             |                                 |  |
| Primary Ab Incubation       | Overnight at 4°C   | _                               |  |
| Secondary Ab Incubation     | 1 hour at RT       | _                               |  |

Table 2: Example Data Normalization



| Sample                    | pS935-<br>LRRK2<br>Intensity | Total<br>LRRK2<br>Intensity | Loading<br>Control<br>Intensity | Normalized<br>pS935/Total<br>LRRK2 | % of<br>Control |
|---------------------------|------------------------------|-----------------------------|---------------------------------|------------------------------------|-----------------|
| Vehicle<br>Control        | 1.2                          | 1.1                         | 1.5                             | 1.09                               | 100%            |
| Inhibitor (Low Conc.)     | 0.8                          | 1.0                         | 1.4                             | 0.80                               | 73.4%           |
| Inhibitor<br>(High Conc.) | 0.3                          | 1.2                         | 1.5                             | 0.25                               | 22.9%           |

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. DS21360717 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- To cite this document: BenchChem. [Application Notes: Monitoring LRRK2 Kinase Activity via Western Blotting of pS935-LRRK2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10815245#western-blot-protocol-for-ps935-lrrk2-after-ds21360717-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com